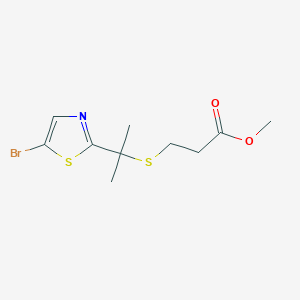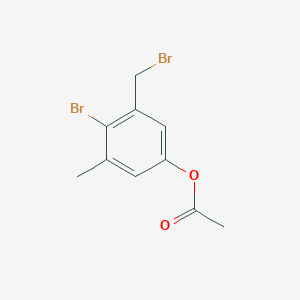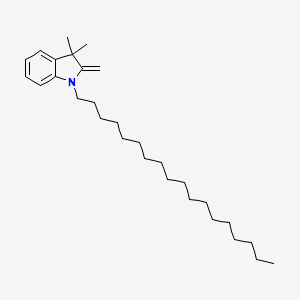
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is a complex organic compound featuring a thiazole ring, a bromine atom, and a propanoate ester group. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its versatility and presence in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate typically involves multiple steps. One common route starts with the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an intermediate ester compound . This intermediate then undergoes further reactions to introduce the thiazole ring and the propanoate ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The bromine atom and propanoate ester group may also contribute to its biological activity by affecting its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is unique due to its specific combination of a bromine-substituted thiazole ring and a propanoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14BrNO2S2 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
methyl 3-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-ylsulfanyl]propanoate |
InChI |
InChI=1S/C10H14BrNO2S2/c1-10(2,9-12-6-7(11)16-9)15-5-4-8(13)14-3/h6H,4-5H2,1-3H3 |
Clave InChI |
IYXAQBQNFRBOKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(S1)Br)SCCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8495817.png)

![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-](/img/structure/B8495819.png)



![3-(Pyrazin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8495866.png)
![3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B8495872.png)





